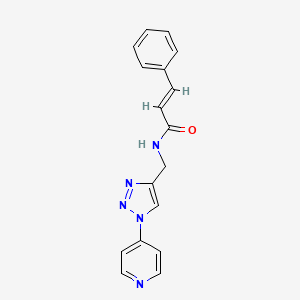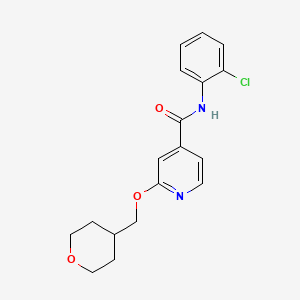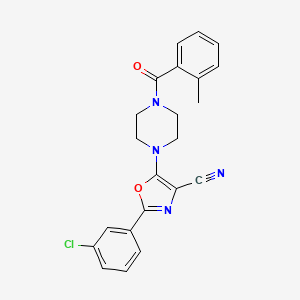
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CMPOX, is a member of the oxazole family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
The synthesis of novel compounds, including those with structures similar to the chemical , has been explored for antimicrobial activities. A study by Bektaş et al. (2007) highlighted the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their screening for antimicrobial activities. Some compounds showed good or moderate activities against test microorganisms, suggesting the potential for similar chemical structures to possess antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antifungal Compound Solubility and Thermodynamics
Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound from the 1,2,4-triazole class and characterized its solubility and thermodynamic properties in biologically relevant solvents. This research demonstrates the importance of understanding solubility and partitioning processes for the effective application of new antifungal agents (Volkova, Levshin, & Perlovich, 2020).
Antibacterial Screening of Novel Compounds
Deshmukh, Karale, Akolkar, and Randhavane (2017) conducted antibacterial screening of novel synthesized compounds, including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles, showing moderate activity towards Bacillus Subtilis and Escherichia Coli. This indicates the potential for compounds with similar structures to serve as antibacterial agents (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Molecular Structure and Spectroscopic Characterization
Wazzan, Al-Qurashi, and Faidallah (2016) determined the structural parameters and conducted a spectroscopic characterization of dyes with structural elements resembling the compound . Their research into NLO and NBO analyses provides insights into the biological potentials of such compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Biological Activity
Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a novel series of compounds and screened them for in vitro antibacterial activity. Their study indicates that compounds with similar structures can show moderate to good antimicrobial activity, suggesting the potential for pharmaceutical applications (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-2-3-8-18(15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)16-6-4-7-17(23)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECZPYYTOZAYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
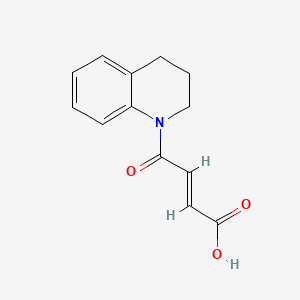
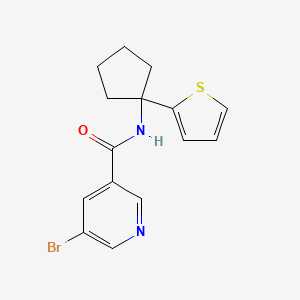
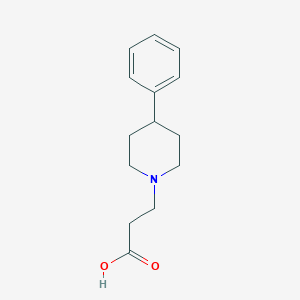
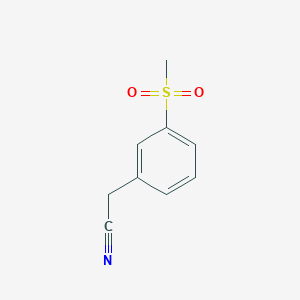

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

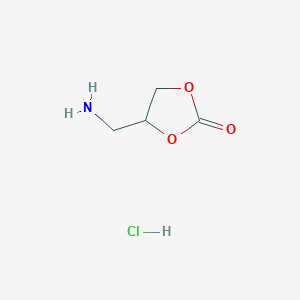
![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
